molecular formula C16H14N2O3S B229219 5-(3-Methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(3-Methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B229219
M. Wt: 314.4 g/mol
InChI Key: GRCDDKPFKUODAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a phenyl group and a methoxy-phenylamino substituent. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-methoxyaniline with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinedione compound. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-diabetic, and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

5-(3-Methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. Its methoxy-phenylamino group may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

5-(3-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O3S/c1-21-13-9-5-6-11(10-13)17-14-15(19)18(16(20)22-14)12-7-3-2-4-8-12/h2-10,14,17H,1H3

InChI Key

GRCDDKPFKUODAG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3

Origin of Product

United States

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